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Compound of Interest

Compound Name: Lysyl-valyl-leucyl-aspartic acid

CAS No.: 118850-74-1

Cat. No.: B1675822

Get Quote

Executive Summary
Lysyl-valyl-leucyl-aspartic acid (KVLD) is a synthetic tetrapeptide derived from the

conserved pharmacophore of two endogenous anti-inflammatory proteins: Uteroglobin (CC10)

and Lipocortin-1 (Annexin A1). Originally identified during the "Antiflammin" development era of

the late 1980s, KVLD represents a classic case of rational drug design based on sequence

homology. While early controversy surrounded its standalone potency, modern research has

elucidated a dual mechanism of action involving the inhibition of both Phospholipase A2 (PLA2)

and Transglutaminase 2 (TGase 2), positioning it as a critical motif in the suppression of

arachidonic acid-mediated inflammation.

Chemical Identity & Physical Properties[1]
Before analyzing the biological history, we establish the core physicochemical profile of the

molecule.
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Property Specification

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-

diaminohexanoyl]amino]-3-

methylbutanoyl]amino]-4-

methylpentanoyl]amino]butanedioic acid

Peptide Sequence Lys-Val-Leu-Asp (K-V-L-D)

Molecular Formula C₂₁H₃₉N₅O₇

Molecular Weight 473.57 g/mol

Isoelectric Point (pI) ~4.5 (Acidic due to Aspartate)

Solubility
Water soluble; stable in aqueous solution at

neutral pH.[1]

Key Functional Groups

ε-amino group (Lysine), β-carboxyl group

(Aspartate), hydrophobic side chains

(Valine/Leucine).

Discovery History: The "Antiflammin" Hypothesis[2]
The discovery of KVLD was not an isolation from nature, but a deductive construction based on

the structural alignment of steroid-induced anti-inflammatory proteins.

The Homology Screen (1988)
In the late 1980s, researchers sought to understand how glucocorticoids exerted anti-

inflammatory effects. It was known that steroids induced specific proteins—Uteroglobin (in

rabbits) and Lipocortin-1 (human Annexin A1)—which subsequently inhibited Phospholipase A2

(PLA2).[2][3]

Dr. Lucio Miele and colleagues at the NIH hypothesized that if these distinct proteins shared a

function (PLA2 inhibition), they must share a structural motif. By aligning the amino acid

sequences of Uteroglobin and Lipocortin-1, they identified a region of high homology:

Uteroglobin (Residues 39–47): Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser
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Lipocortin-1 (Residues 246–254): His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu

Synthesis of Antiflammins
Based on this alignment, the team synthesized two nonapeptides:

Antiflammin-1 (AF-1): MQMKKVLDS

Antiflammin-2 (AF-2): HDMNKVLDL

Both peptides demonstrated potent anti-inflammatory activity in carrageenan-induced edema

models.[2][3] KVLD was identified as the conserved tetrapeptide core (Residues 43–46 in

Uteroglobin) responsible for the biological activity.

The Potency Controversy (1990s)
Following the initial discovery, independent groups attempted to validate the efficacy of the

truncated KVLD tetrapeptide.

The Challenge: Studies by Tomatis et al. (1991) suggested that while the full-length

Antiflammins were active, the isolated KVLD fragment showed reduced or negligible

inhibition of platelet aggregation and PLA2 in certain assays.

The Resolution: It was later understood that while KVLD is the pharmacophore, flanking

residues (steric stabilizers) are often required to maintain the conformation necessary for

binding to the PLA2 active site or TGase 2 interface. This led to the classification of KVLD as

a "core motif" rather than a standalone drug candidate in its native form.

Mechanism of Action: Dual-Target Modulation
The scientific significance of KVLD lies in its ability to interrupt the inflammatory cascade at two

distinct checkpoints.

Checkpoint 1: Phospholipase A2 (PLA2) Inhibition
PLA2 is the "gatekeeper" enzyme that hydrolyzes membrane phospholipids to release

Arachidonic Acid (AA), the precursor to pro-inflammatory eicosanoids (prostaglandins,

leukotrienes).[2][3]
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Mechanism: KVLD mimics the substrate-binding interface of PLA2. By acting as a decoy

substrate or allosteric inhibitor, it prevents PLA2 from docking with the phospholipid

membrane, thereby halting AA release.

Checkpoint 2: Transglutaminase 2 (TGase 2) Inhibition
More recent research (Sohn et al.) uncovered a secondary mechanism.

The Link: Inflammation triggers the expression of TGase 2. TGase 2 can post-translationally

modify PLA2 (via cross-linking), which hyper-activates PLA2, creating a positive feedback

loop of inflammation.

KVLD Action: The Lysine (K) residue in KVLD acts as an acyl-acceptor substrate for TGase

2. The peptide competes with natural protein substrates (like PLA2) for the active site of

TGase 2.

Result: By inhibiting TGase 2, KVLD prevents the hyper-activation of PLA2.

Signaling Pathway Visualization
The following diagram illustrates the intervention points of KVLD within the inflammatory

cascade.
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Figure 1: Dual-mechanism of KVLD showing direct inhibition of PLA2 and competitive inhibition

of TGase 2-mediated PLA2 hyper-activation.

Experimental Protocols
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For researchers aiming to utilize KVLD, the following protocols ensure reproducibility.

Peptide Synthesis (Solid Phase)
Method: Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Resin: Wang resin (0.5–1.0 mmol/g loading) is preferred for C-terminal acid generation.

Coupling Reagents: HBTU/HOBt or HATU in DMF/DIPEA.

Cleavage: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) for 2–3

hours.

Purification: Reverse-phase HPLC (C18 column), gradient elution with Water/Acetonitrile

(0.1% TFA).

Validation: Mass Spectrometry (ESI-MS) expected [M+H]+ = 474.6 Da.

In Vitro PLA2 Inhibition Assay
To verify biological activity, a colorimetric assay is standard.

Substrate Preparation: Use 1,2-dithio-analog of diheptanoyl phosphatidylcholine.

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.

Procedure:

Incubate purified PLA2 (e.g., porcine pancreatic or bee venom) with varying

concentrations of KVLD (1–100 µM) for 15 mins at 25°C.

Add substrate solution.

Measure absorbance at 414 nm (formation of free thiol detected by DTNB).

Data Analysis: Calculate IC50 by plotting % inhibition vs. log[KVLD]. Note: Pure KVLD may

show high IC50 (>50 µM); conjugation to a lipid tail or flanking residues often improves

potency.
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Therapeutic Potential & Applications[4][5][6][7]
Allergic Conjunctivitis
Research by Sohn et al. demonstrated that KVLD-containing peptides (specifically recombinant

forms) could reverse inflammation in allergic conjunctivitis models.

Observation: In allergic eyes, TGase 2 and PLA2 levels are elevated.

Treatment: Topical application of KVLD-based peptides reduced eosinophil infiltration and

clinical scores comparable to corticosteroids (Dexamethasone), but without the steroid-

associated intraocular pressure risks.

General Anti-Inflammatory Research
KVLD serves as a valuable chemical probe for:

Studying the PLA2/TGase 2 interface.[2][3]

Developing non-steroidal anti-inflammatory drugs (NSAIDs) that avoid COX inhibition side

effects (gastric ulcers).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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